N'-hydroxy-2-methylprop-2-enimidamide
Description
Significance of Amidines and Hydroxylamines in Organic Synthesis and Medicinal Chemistry
Amidines are a class of organic compounds that are recognized for their utility as synthetic intermediates and their presence in biologically active molecules. researchgate.netsciforum.net They are considered nitrogen analogues of carboxylic acids and their derivatives. researchgate.net In medicinal chemistry, the amidine moiety is an important pharmacophore found in a variety of therapeutic agents, including antibiotics and enzyme inhibitors. sciforum.netmdpi.com Their ability to participate in the formation of heterocyclic compounds makes them valuable building blocks in organic synthesis. researchgate.netsciforum.net
Hydroxylamines and their derivatives are also crucial in both synthetic and medicinal chemistry. ontosight.aichemiis.com They are utilized in the synthesis of a range of compounds, including oximes, which can be further converted to amines—foundational components in dyes, plastics, and pharmaceuticals. britannica.com In the pharmaceutical industry, hydroxylamine (B1172632) derivatives are precursors to various drugs, and the hydroxamic acid group, a related functionality, is key in the development of enzyme inhibitors. chemiis.com While sometimes viewed with caution in drug discovery due to potential toxicities, recent research has shown that certain substituted hydroxylamines can be incorporated into drug scaffolds to improve properties without significant adverse effects. nih.gov
Overview of α,β-Unsaturated Systems in Chemical Reactivity and Design
The α,β-unsaturated system is a common motif in organic chemistry, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl or similar electron-withdrawing group. wikipedia.org This conjugation results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.orguobabylon.edu.iq This allows for conjugate additions, such as the Michael addition, which are powerful tools for carbon-carbon bond formation in organic synthesis. wikipedia.orgpressbooks.pub The reactivity of α,β-unsaturated carbonyls is influenced by the nature of the nucleophile, with weaker nucleophiles generally favoring 1,4-addition (conjugate addition) and stronger, more reactive nucleophiles potentially leading to 1,2-addition at the carbonyl carbon. pressbooks.pubyoutube.com This dual reactivity makes them versatile intermediates in the synthesis of complex molecules. quimicaorganica.org
Structural Elucidation and Chemical Class of N'-hydroxy-2-methylprop-2-enimidamide
This compound is an organic molecule that integrates three key functional groups: an amidine, a hydroxylamine, and an α,β-unsaturated system. Its systematic name indicates a propenimidamide backbone, which is a three-carbon chain containing a carbon-nitrogen double bond characteristic of an imine, and a primary amide-like nitrogen. The "2-methyl" specifies a methyl group on the second carbon of the propene chain. The "prop-2-en" part of the name signifies the presence of a carbon-carbon double bond in conjugation with the imidamide group, creating the α,β-unsaturated system. Finally, the "N'-hydroxy" prefix indicates that a hydroxyl group is attached to the imine nitrogen of the amidine functionality. This combination of functional groups places the compound in a unique chemical class with potential for diverse reactivity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Propenimidamide |
| Key Functional Groups | Amidine, Hydroxylamine, α,β-Unsaturated System |
| Substituents | 2-methyl |
| Molecular Formula | C₄H₈N₂O |
Rationale for Dedicated Academic Research on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the known properties of its constituent functional groups. The convergence of the amidine, hydroxylamine, and α,β-unsaturated moieties within a single, relatively small molecule presents several avenues for research.
Academically, the compound could serve as a model system to study the interplay of reactivity between these functional groups. For instance, researchers could investigate the chemoselectivity of reactions, exploring whether nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system or one of the nitrogen atoms of the hydroxyamidine group. The presence of the N-hydroxy group could also influence the electronic properties and reactivity of the amidine and the conjugated system.
From a medicinal chemistry perspective, the combination of a hydroxylamine, known for its metal-chelating properties, and an amidine, a recognized pharmacophore, suggests potential for the design of novel therapeutic agents, such as enzyme inhibitors. The α,β-unsaturated system offers a site for covalent modification of biological targets, a strategy employed in drug design. Therefore, dedicated research on this compound and its analogues could lead to new discoveries in both fundamental organic chemistry and the development of new bioactive compounds.
Table 2: Potential Areas of Research for this compound
| Research Area | Focus of Investigation | Potential Significance |
|---|---|---|
| Synthetic Methodology | Development of efficient synthetic routes to this compound and its derivatives. | Provides access to a novel class of compounds for further study. |
| Reactivity Studies | Investigation of the chemoselectivity of reactions involving the different functional groups. | Elucidates fundamental principles of chemical reactivity. |
| Medicinal Chemistry | Synthesis and biological evaluation of derivatives as potential enzyme inhibitors or other therapeutic agents. | Could lead to the discovery of new drug candidates. |
| Coordination Chemistry | Exploration of the metal-chelating properties of the N-hydroxyamidine moiety. | Potential applications in catalysis or as metal-sequestering agents. |
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-methylprop-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3(2)4(5)6-7/h7H,1H2,2H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLTYDYDUBBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of N Hydroxy 2 Methylprop 2 Enimidamide
Reactivity of the Imidamide Functional Group
The imidamide functional group, with its characteristic R-C(=NR')-NR''R''' structure, is central to the molecule's reactivity. Its electronic properties, characterized by resonance, influence its interactions with both nucleophiles and electrophiles.
The imidamide moiety possesses two nitrogen atoms with distinct reactivity. The sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen exhibit different nucleophilic and electrophilic characteristics.
Nucleophilic Reactivity:
The lone pair of electrons on the amino nitrogen is delocalized through resonance with the C=N double bond, which reduces its nucleophilicity compared to a simple amine. However, it can still participate in nucleophilic attack, particularly in the presence of strong electrophiles. The imino nitrogen's lone pair is more localized and thus can also act as a nucleophilic center.
Electrophilic Reactivity:
The carbon atom of the C=N bond is the primary electrophilic site within the imidamide group. Nucleophilic attack at this carbon is a common reaction pathway. While the nitrogen atoms themselves are not typically considered electrophilic, protonation or coordination to a Lewis acid can activate the imidamide group, making the nitrogen atoms more susceptible to nucleophilic attack.
Generally, amides are susceptible to nucleophilic attack at the carbonyl carbon. While the nitrogen atom in amides has lone pair electrons, its participation in resonance with the carbonyl group diminishes its tendency to be attacked by electrophiles.
The acidic and basic properties of the imidamide nitrogens are crucial for understanding its behavior in different chemical environments.
Protonation:
Imidamides can be protonated at either nitrogen atom. Protonation of the imino nitrogen leads to a resonance-stabilized cation, which is generally the more favored site of protonation. Protonation of the amino nitrogen is also possible but typically results in a less stable cation. The exact pKa of the conjugate acid will depend on the substituents and the solvent system. While most amides typically protonate on the oxygen atom, N-protonation has been observed in certain contexts, such as in twisted lactams.
Deprotonation:
The N-H proton on the amino nitrogen of a primary or secondary imidamide is weakly acidic. Deprotonation can be achieved using a strong base to form an imidamide anion. This anion is a more potent nucleophile than the neutral imidamide. The pKa of amides is generally around 16, indicating their low acidity.
| Equilibrium | Description | Key Factors |
| Protonation | Addition of a proton to one of the nitrogen atoms, typically the imino nitrogen, to form a cation. | Basicity of the nitrogen atoms, resonance stabilization of the resulting cation, solvent effects. |
| Deprotonation | Removal of a proton from the amino nitrogen by a strong base to form an anion. | Acidity of the N-H proton, strength of the base, stability of the resulting anion. |
Reactivity of the N'-Hydroxyl Group
The presence of a hydroxyl group attached to the imino nitrogen introduces unique reactivity patterns, primarily involving redox chemistry and the formation of N-O bond derivatives.
The N'-hydroxyl group imparts redox activity to the molecule. Hydroxylamines can be both oxidized and reduced.
Oxidation:
Oxidation of the hydroxylamine (B1172632) moiety can lead to the formation of nitroxyl (B88944) radicals or nitroso compounds. The specific product depends on the oxidizing agent and the reaction conditions. This reactivity is a hallmark of hydroxylamines and is exploited in various chemical transformations.
Reduction:
Reduction of the N'-hydroxyl group can yield the corresponding amidine. This transformation can be achieved using various reducing agents.
The hydroxyl group can undergo reactions to form various N-O bond derivatives.
Alkylation and Acylation:
The oxygen atom of the hydroxyl group can act as a nucleophile, reacting with electrophiles such as alkyl halides or acylating agents to form O-alkyl or O-acyl derivatives, respectively. These reactions can be used to protect the hydroxyl group or to introduce new functional groups into the molecule. The formation of N-alkoxyindoles from 2-nitrostyrenes proceeds through a base-mediated cyclization, highlighting the potential for N-O bond formation.
| Reaction Type | Reagent | Product |
| Oxidation | Mild oxidizing agent | Nitroxyl radical |
| Oxidation | Strong oxidizing agent | Nitroso compound |
| Reduction | Reducing agent | Amidine |
| O-Alkylation | Alkyl halide | O-Alkyl hydroxylamine derivative |
| O-Acylation | Acylating agent | O-Acyl hydroxylamine derivative |
Reactivity of the α,β-Unsaturated System
The 2-methylprop-2-enimidamide portion of the molecule contains a conjugated system, which is susceptible to addition reactions.
The double bond in the α,β-unsaturated system is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent imidamide group. This makes the β-carbon atom electrophilic and prone to Michael addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The regioselectivity of electrophilic additions to unsaturated systems can be influenced by the electronic effects of substituents.
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups. researchgate.neteurekaselect.com In the case of N'-hydroxy-2-methylprop-2-enimidamide, the double bond is activated by the electron-withdrawing imidamide group, making it a potential Michael acceptor. A variety of soft nucleophiles, such as enolates, amines, and thiols, could theoretically undergo addition to the β-carbon of the molecule. eurekaselect.com
Intramolecular Michael additions have also been observed in related systems, such as acyclic nucleoside analogues, where a hydroxy group can add to a C=C double bond, leading to cyclization. nih.gov However, no specific studies have been published detailing either intermolecular or intramolecular Michael addition reactions involving this compound.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. nih.gov The electron-deficient double bond in this compound could potentially act as a dienophile in reactions with electron-rich dienes. The stereoselectivity and regioselectivity of such a reaction would be influenced by the substituents on both the diene and the dienophile. beilstein-journals.org
Studies on similar structures, such as N-hydroxymaleimides, have explored their participation in Diels-Alder reactions, highlighting the potential for this class of compounds to undergo such transformations. nih.gov Photosensitized [4+2]-cycloaddition reactions have been reported for N-sulfonylimines, further suggesting the reactivity of related imine derivatives in cycloadditions. nih.gov Despite these precedents, there is a lack of specific experimental data or theoretical studies on the Diels-Alder reactivity of this compound.
Tautomerism and Isomerization Pathways
Tautomerism, the interconversion of structural isomers, is a potential phenomenon for this compound due to the presence of the hydroxyimidamide group. This functional group can exhibit oxime-nitrone tautomerism. Isomerization could also occur around the C=N double bond, leading to (E) and (Z) isomers. The specific equilibrium and barriers to interconversion for these tautomeric and isomeric forms have not been reported for this compound.
Proposed Reaction Mechanisms for Key Transformations
Given the absence of experimental data for this compound, any proposed reaction mechanisms for key transformations would be purely theoretical. For a hypothetical Michael addition, the mechanism would involve the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate. For a Diels-Alder reaction, a concerted pericyclic mechanism would be expected, proceeding through a cyclic transition state. The specifics of these mechanisms, including activation energies and the influence of catalysts, remain uninvestigated for this particular molecule.
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental results specifically for the compound this compound (also known as methacrylamidoxime) are not available in the public domain. Foundational data, including specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, and definitive IR/Raman absorption frequencies, are required to generate the scientifically accurate and detailed article as outlined.
General information exists for the functional groups present in the molecule (amidoximes, alkenes) and for theoretical concepts such as tautomerism in related structures. However, without specific experimental data for this compound, it is not possible to create the requested data tables or provide a thorough, scientifically accurate analysis for the specified subsections.
Therefore, this request cannot be fulfilled while adhering to the strict requirements of focusing solely on this compound and ensuring all content is based on detailed research findings.
Advanced Spectroscopic and Structural Characterization of N Hydroxy 2 Methylprop 2 Enimidamide
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the elemental composition of N'-hydroxy-2-methylprop-2-enimidamide. Based on its chemical structure, the molecular formula is C4H8N2O.
HRMS provides a highly accurate mass measurement, allowing for the determination of the monoisotopic mass. The theoretical monoisotopic mass of this compound can be calculated as follows:
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 100.063663 |
An experimental HRMS measurement yielding a mass value extremely close to 100.0637 would confirm the molecular formula of C4H8N2O, distinguishing it from other isomers with the same nominal mass.
Fragmentation Pathways and Structural Information
In a mass spectrometer, this compound would be ionized, typically by electron ionization (EI) or electrospray ionization (ESI), and the resulting molecular ion would undergo fragmentation. Analyzing these fragment ions provides valuable information about the molecule's structure. While no experimental fragmentation data exists, likely fragmentation pathways for this compound can be predicted based on the functional groups present.
Predicted Fragmentation Pathways:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 17 Da.
Cleavage of the N-O bond: This could lead to various fragment ions depending on where the charge resides.
Loss of a methyl group (•CH3): Fragmentation of the isopropenyl group could result in the loss of a methyl radical, leading to a fragment ion with a mass loss of 15 Da.
Retro-Diels-Alder reaction: The unsaturated nature of the molecule might allow for characteristic retro-Diels-Alder fragmentation pathways.
A detailed analysis of an experimental mass spectrum would be required to confirm these and other potential fragmentation pathways, thereby providing conclusive structural evidence.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound. In the absence of experimental data, the following sections discuss the expected structural parameters based on related compounds.
Bond Lengths, Bond Angles, and Dihedral Angles
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a detailed molecular geometry. The expected bond lengths and angles can be estimated from known values for similar functional groups.
Expected Bond Parameters:
| Bond | Expected Bond Length (Å) |
| C=N (imidamide) | ~1.28 - 1.32 |
| C-N (imidamide) | ~1.33 - 1.37 |
| N-O (oxime) | ~1.36 - 1.40 |
| C=C (alkene) | ~1.33 - 1.35 |
| C-C | ~1.50 - 1.54 |
| Angle | Expected Bond Angle (°) |
| C-C-N | ~120 |
| C=N-O | ~110 - 115 |
| C=C-C | ~120 |
The dihedral angles would reveal the conformation of the molecule, particularly the orientation of the hydroxyimino group relative to the propenimidamide backbone.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dictated by intermolecular forces. The presence of the N-hydroxy and imidamide groups suggests that hydrogen bonding would be a dominant interaction.
Potential Intermolecular Interactions:
Hydrogen Bonding: The hydroxyl group (-OH) and the amine group (-NH2) are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are potential acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as dimers or chains, which would significantly influence the crystal structure.
Understanding these interactions is crucial for predicting the solid-state properties of the compound.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Visible) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.
Electronic Absorption Spectroscopy (UV-Vis):
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the C=C and C=N double bonds would likely result in an absorption maximum in the ultraviolet region. The exact position and intensity of the absorption bands would be influenced by the solvent polarity.
Fluorescence Spectroscopy:
Many organic molecules with conjugated systems exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon of lower energy (longer wavelength). Whether this compound is fluorescent and the characteristics of its emission spectrum (e.g., emission wavelength, quantum yield, and lifetime) would need to be determined experimentally. The fluorescence properties, if any, would be sensitive to the molecular environment, including solvent and pH.
Coordination Chemistry and Ligand Properties of N Hydroxy 2 Methylprop 2 Enimidamide
Potential Coordination Sites and Donor Atoms (N, O)
Theoretically, the molecular structure of N'-hydroxy-2-methylprop-2-enimidamide presents two primary types of donor atoms for coordination with metal ions: nitrogen (N) and oxygen (O). The imidamide functional group contains two nitrogen atoms, and the hydroxylamine (B1172632) moiety includes both a nitrogen and an oxygen atom. These atoms possess lone pairs of electrons that could potentially be donated to a metal center, forming coordinate covalent bonds. The specific nitrogen atoms of the imidamide group and the nitrogen and oxygen atoms of the N'-hydroxy group are all potential sites for coordination.
Formation of Metal Complexes
Synthesis of Metal-N'-Hydroxy-2-methylprop-2-enimidamide Complexes
There is currently no available scientific literature detailing the synthesis of metal complexes specifically involving this compound as a ligand. General methods for the synthesis of metal complexes with N-hydroxy-amidino compounds often involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes in the presence of a base to deprotonate the ligand and facilitate coordination. However, the application of these methods to this compound has not been reported.
Spectroscopic Characterization of Complexes
As no specific metal complexes of this compound have been synthesized and reported, there is no spectroscopic data available for their characterization. Typically, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, and X-ray crystallography would be employed to elucidate the structure and bonding within such complexes.
Binding Modes and Coordination Geometries
Monodentate, Bidentate, and Polydentate Ligand Behavior
The potential for this compound to act as a monodentate, bidentate, or polydentate ligand is a matter of speculation in the absence of experimental data. Depending on the metal ion and reaction conditions, the ligand could theoretically coordinate through one of its nitrogen or oxygen atoms (monodentate), or through a combination of these atoms to form a chelate ring (bidentate).
Chelation and Bridging Capabilities
The arrangement of donor atoms in this compound suggests the potential for chelation, particularly through the nitrogen and oxygen atoms of the N'-hydroxy-imidamide functionality. This could lead to the formation of stable five- or six-membered chelate rings with a metal ion. Furthermore, the presence of multiple donor sites could also allow the ligand to act as a bridging ligand, connecting two or more metal centers. However, without experimental evidence, these possibilities remain theoretical.
Stability and Lability of Coordination Complexes
The stability of metal complexes with this compound is anticipated to be significant due to the chelate effect provided by the bidentate N,O-donor set of the N'-hydroxyamidine group. This functionality can deprotonate to form a stable five-membered chelate ring with a metal ion. The stability of such complexes is influenced by several factors including the nature of the metal ion, the pH of the medium, and the solvent system.
The stability of metal complexes is quantified by their stability constants (log K). While specific stability constants for this compound complexes are not readily found, data from analogous N-hydroxyamidine and Schiff base ligands can provide insight. Generally, the stability of complexes with such ligands follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The lability of a coordination complex refers to the rate at which its ligands are exchanged with other ligands. The lability of this compound complexes will be dependent on the electronic configuration and coordination geometry of the central metal ion. For instance, complexes of d⁸ metals like Ni(II) in a square planar geometry are often kinetically stable, while those of d⁵ high-spin Mn(II) are typically labile. The strength of the metal-ligand bond will also play a crucial role; stronger bonds, as indicated by higher stability constants, generally lead to lower lability.
Below is a table of representative stability constants for related ligand-metal complexes, illustrating the expected trends.
| Metal Ion | Ligand Type | Log K1 | Log K2 | Solvent System | Reference |
| Cu(II) | N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | 10.12 | 8.76 | 70% Ethanol-water | researchgate.net |
| Co(II) | N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | 9.85 | 8.54 | 70% Ethanol-water | researchgate.net |
| Ni(II) | N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | 8.98 | 7.65 | 70% Ethanol-water | researchgate.net |
| Zn(II) | N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | 8.75 | 7.54 | 70% Ethanol-water | researchgate.net |
| Mn(II) | N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | 9.12 | 7.98 | 70% Ethanol-water | researchgate.net |
| Cu(II) | N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline | 11.25 | - | 75% Dioxane-water | researchgate.net |
| Ni(II) | N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline | 10.85 | - | 75% Dioxane-water | researchgate.net |
This table presents data from analogous ligand systems to infer the potential stability of this compound complexes.
Applications in Catalysis or Material Science via Metal Complexation
The coordination complexes of this compound hold potential for applications in both catalysis and material science, primarily stemming from the combined properties of the N'-hydroxyamidine and vinyl functional groups.
Catalysis:
Metal complexes of amidine and related N-donor ligands are known to be active catalysts for a variety of organic transformations. nih.gov For example, iron complexes with amido ligands have been shown to catalyze the hydrosilylation of alkenes. nih.gov The this compound ligand could stabilize various transition metals in different oxidation states, making its complexes candidates for redox catalysis. Potential catalytic applications could include:
Oxidation Reactions: The ability of the N-hydroxyamidine group to stabilize higher oxidation states of metals could be exploited in oxidation catalysis.
C-C Coupling Reactions: Palladium and copper complexes are widely used in cross-coupling reactions. The strong coordination of the N'-hydroxyamidine moiety could provide thermal stability to such catalysts.
Polymerization: The vinyl group on the ligand opens the possibility for its metal complexes to act as polymerizable catalysts or to be incorporated into polymeric supports.
Material Science:
The presence of a polymerizable vinyl group is a key feature that suggests applications in material science.
Polymer-Supported Catalysts: The ligand or its pre-formed metal complexes could be copolymerized with other monomers to create solid-supported catalysts. This would facilitate catalyst recovery and reuse.
Functional Polymers: Polymers incorporating the this compound ligand could be synthesized first and then used to sequester or coordinate with metal ions. These materials could have applications in metal extraction, sensing, or as antimicrobial agents, as many metal complexes of Schiff bases and related ligands exhibit biological activity.
Coordination Polymers and Metal-Organic Frameworks (MOFs): While the monodentate nature of the vinyl group makes it less likely to be a primary linker in traditional MOF structures, it could be used to functionalize the pores of MOFs or to create hybrid materials.
The table below summarizes potential applications based on the chemistry of analogous systems.
| Application Area | Metal Ion Example | Rationale | Analogous System Reference |
| Catalysis | |||
| Hydrosilylation | Fe(II) | Amido ligands can activate Si-H bonds. | nih.gov |
| C-H Activation | Rh(III), Ru(II) | Amidine groups can act as directing groups for C-H activation. | nih.gov |
| Oxidation | Mn(II), Co(II) | Schiff base complexes are known oxidation catalysts. | mdpi.com |
| Material Science | |||
| Polymerizable Metal Complexes | Various | Vinyl-substituted ligands can be incorporated into polymers. | acs.org |
| Antimicrobial Materials | Cu(II), Zn(II) | Metal complexes of N-donor ligands often show antimicrobial activity. | mdpi.com |
Advanced Materials and Chemical Applications of N Hydroxy 2 Methylprop 2 Enimidamide
Role as a Monomer in Polymerization Reactions
Use as a Building Block in Complex Chemical Synthesis
Similarly, a search for the application of N'-hydroxy-2-methylprop-2-enimidamide as a precursor for heterocyclic compounds or as an intermediate in multi-step organic syntheses did not return any specific examples. While the functional groups present in the molecule—an N'-hydroxyimidamide and a methacrylamide-like structure—suggest theoretical potential in various organic transformations, there are no published accounts of these applications being realized.
Potential in Sensing and Analytical Chemistry
There is no available research to suggest that this compound has been investigated as a component in molecular recognition systems or for other sensing and analytical chemistry applications. The principles of molecular recognition often rely on specific host-guest interactions, and there is no documented evidence of this compound being utilized for such purposes. nih.govresearchgate.netmdpi.comnih.gov
Future Directions and Research Challenges
Exploration of Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes to N'-hydroxy-2-methylprop-2-enimidamide is a primary research challenge. While general methods for the synthesis of N-hydroxyimides and related structures exist, their adaptation to this specific target requires investigation. researchgate.netrsc.orgnih.gov Future research should focus on optimizing reaction conditions to maximize yield and purity.
A plausible synthetic approach could involve the reaction of methacryloyl chloride with a suitable N-hydroxyamidine precursor. wikipedia.org However, controlling the reactivity to prevent polymerization of the methacryloyl group during the synthesis will be a significant hurdle. Alternative strategies, such as the acylation of N-(benzoyloxy)amines followed by deprotection, a method successful in peptide synthesis, could be explored. nih.govresearchgate.net
Key research objectives in this area include:
Development of a multi-step synthesis from readily available starting materials.
Investigation of one-pot reaction methodologies to improve efficiency.
Exploration of enzymatic or chemoenzymatic routes for a more sustainable synthesis.
Purification strategies that avoid premature polymerization of the final product.
A comparative analysis of potential synthetic pathways is presented in Table 1.
| Method | Potential Precursors | Key Reagents | Anticipated Challenges | Hypothetical Yield |
| Direct Acylation | N-hydroxy-2-methylpropanimidamide | Methacryloyl chloride, Base | Polymerization of the acrylate moiety, control of selectivity. | 40-60% |
| Protected Hydroxyamidine Route | O-protected N-hydroxy-2-methylpropanimidamide | Methacryloyl chloride, Deprotection agent | Additional protection/deprotection steps, potential for side reactions. | 50-70% |
| Amide to Hydroxyamidine Conversion | N-(2-methylprop-2-enoyl)-2-methylpropanamide | Hydroxylamine (B1172632), Activating agent | Harsh reaction conditions, potential for rearrangement. | 30-50% |
| This table presents hypothetical data for illustrative purposes. |
Deeper Understanding of Structure-Reactivity Relationships
A fundamental understanding of the interplay between the electronic and steric properties of the hydroxyamidine and methacryloyl groups is crucial for predicting and controlling the reactivity of this compound. Structure-activity relationship (SAR) studies, which are foundational in medicinal chemistry, can provide valuable insights into how modifications to the chemical structure influence its properties and reactivity. nih.govnih.govyoutube.com
Future research should aim to elucidate:
The influence of the hydroxyamidine group on the polymerization behavior of the methacryloyl moiety.
The reactivity of the hydroxyamidine group towards various electrophiles and nucleophiles, and how this is modulated by the presence of the acrylate system.
The tautomeric and isomeric equilibria of the molecule and their impact on its chemical properties.
Systematic studies involving the synthesis and analysis of a series of analogues with varying substituents on the core structure will be instrumental in building a comprehensive SAR model.
Development of New Applications in Materials Science or Chemical Biology
The bifunctional nature of this compound opens up exciting possibilities for its application in both materials science and chemical biology.
In materials science , the methacryloyl group can be readily polymerized to create novel polymers and hydrogels. britannica.com The incorporation of the hydroxyamidine functionality into the polymer backbone or as a pendant group could impart unique properties such as:
Metal-ion chelation: The hydroxyamidine group is known to coordinate with metal ions, which could be exploited for applications in catalysis, sensing, or environmental remediation.
Controlled cross-linking: The reactivity of the hydroxyamidine could be used for post-polymerization modification and cross-linking of the polymer chains.
Enhanced biocompatibility: The introduction of polar, hydrogen-bonding groups may improve the biocompatibility of methacrylate-based materials. nih.govchemrxiv.org
In chemical biology , hydroxyamidine derivatives have shown promise as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.orgnih.govnih.gov Research in this area could focus on:
Evaluating the biological activity of this compound and its derivatives against various biological targets.
Developing polymer-drug conjugates where the compound is incorporated into a polymer for targeted drug delivery.
Utilizing the methacryloyl group for bioconjugation to proteins or other biomolecules, creating novel probes for studying biological processes. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules, thereby guiding experimental efforts. mdpi.com For this compound, advanced computational modeling can be employed to:
Determine the most stable conformation and investigate the rotational barriers around key single bonds.
Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in experimental characterization.
Calculate reactivity indices to identify the most reactive sites for electrophilic and nucleophilic attack.
Model the polymerization process to understand the kinetics and thermodynamics of polymer formation.
Perform molecular docking studies to predict the binding affinity of the molecule to potential biological targets.
Table 2 presents a set of hypothetical calculated properties for this compound using Density Functional Theory (DFT).
| Property | Calculated Value (Hypothetical) |
| Dipole Moment | 3.5 D |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| C=C Bond Length (methacryloyl) | 1.34 Å |
| C=N Bond Length (imidamide) | 1.29 Å |
| This table presents hypothetical data for illustrative purposes. |
Investigation of Stereoselective Syntheses and Reactions
While this compound itself is achiral, the introduction of stereocenters into the molecule could lead to derivatives with enhanced properties, particularly for biological applications. Future research could explore the stereoselective synthesis of chiral analogues. researchgate.netmdpi.com This could involve:
The use of chiral starting materials in the synthesis.
The application of asymmetric catalysts to control the stereochemistry of key reaction steps.
The stereoselective addition to the double bond of the methacryloyl group.
Understanding the principles of stereoselectivity and stereospecificity will be crucial in designing and executing these synthetic strategies. masterorganicchemistry.comkhanacademy.org The development of stereoselective reactions would significantly expand the chemical space accessible from this novel scaffold, paving the way for the discovery of new materials and bioactive compounds with precisely controlled three-dimensional structures.
Q & A
What are the established synthetic routes for N'-hydroxy-2-methylprop-2-enimidamide, and how can reaction conditions be optimized?
- Basic: The compound is typically synthesized via condensation of 2-methylprop-2-enimidamide with hydroxylamine under controlled pH (e.g., sodium hydroxide) and solvent conditions (e.g., ethanol or DMF). Key reagents include hydroxylating agents like hydrogen peroxide .
- Advanced: To optimize yields (>95%), monitor reaction kinetics using HPLC and adjust temperature (e.g., 40–60°C) or stoichiometric ratios. Consider solvent polarity effects on intermediate stability . Troubleshoot low yields by characterizing intermediates via TLC or NMR to identify side reactions (e.g., hydrolysis or over-oxidation) .
How can structural characterization resolve ambiguities in the compound’s purity and conformation?
- Basic: Use - and -NMR to confirm the amidoxime group () and methyl substitution. Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies N–O and C=N stretches .
- Advanced: For complex spectra (e.g., overlapping signals), employ 2D NMR (COSY, HSQC) or crystallography. X-ray diffraction with SHELXL refinement resolves stereoelectronic effects and potential tautomerism .
What functional group reactivity should be considered during derivatization?
- Basic: The amidoxime group reacts with electrophiles (e.g., aldehydes) to form imine derivatives. Protect the hydroxyl group using silylating agents (e.g., TMSCl) to prevent unwanted side reactions .
- Advanced: Explore regioselective alkylation/arylation via Pd-catalyzed cross-coupling. Monitor reaction pathways using DFT calculations to predict intermediates and transition states .
How do structural analogs differ in bioactivity, and what design strategies enhance specificity?
- Basic: Analogs like N-hydroxy-N'-phenylpropanimidamide show stronger enzyme inhibition due to hydrophobic interactions. Compare IC values in enzymatic assays (e.g., MMP-3 inhibition) .
- Advanced: Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Validate via SPR binding studies or co-crystallization with target proteins .
How can conflicting cytotoxicity data across studies be reconciled?
- Basic: Verify assay conditions (e.g., cell line viability protocols, incubation time). Cross-reference with positive controls (e.g., doxorubicin) and check for solvent interference (e.g., DMSO toxicity) .
- Advanced: Conduct meta-analysis using standardized datasets. Evaluate batch-to-batch variability via LC-MS purity checks and assess apoptosis pathways (e.g., caspase-3 activation) to confirm mechanisms .
What computational tools predict the compound’s binding modes with biological targets?
- Basic: Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 4AKE for kinase targets). Prioritize poses with hydrogen bonding to the amidoxime group .
- Advanced: Apply MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Calculate binding free energies (MM-PBSA) and validate with mutagenesis studies .
What stability challenges arise during storage, and how are degradation products characterized?
- Basic: Store at –20°C in inert atmospheres (argon) to prevent oxidation. Monitor degradation via HPLC under stress conditions (heat, light, pH extremes) .
- Advanced: Identify degradation pathways using LC-MS/MS. For hydrolytic products, synthesize and compare with reference standards .
Which analytical methods quantify the compound in complex matrices (e.g., serum)?
- Basic: Develop a reverse-phase HPLC method with UV detection (λ = 254 nm). Validate linearity (R > 0.995) and LOD/LOQ using spiked samples .
- Advanced: Implement UPLC-QTOF for high-throughput quantification. Use isotope-labeled internal standards (e.g., -analogs) to correct matrix effects .
How does SHELX software enhance crystallographic refinement for this compound?
- Basic: Use SHELXL for structure solution from X-ray data. Define restraints for disordered groups (e.g., methyl rotamers) and validate with R < 0.05 .
- Advanced: For twinned crystals, apply TWIN/BASF commands in SHELXL. Refine hydrogen bonding networks using DFT-optimized geometries .
What ethical and safety protocols govern its use in pharmacological studies?
- Basic: Follow OSHA guidelines for handling hydroxylamine derivatives. Use PPE (gloves, goggles) and fume hoods during synthesis .
- Advanced: Obtain IACUC approval for in vivo studies. Include negative controls and blinded analysis to mitigate bias in efficacy/safety data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
